molecular formula C6H7BO4 B1323080 2-ACETYLFURAN-3-BORONIC ACID CAS No. 49777-66-4

2-ACETYLFURAN-3-BORONIC ACID

Cat. No.: B1323080
CAS No.: 49777-66-4
M. Wt: 153.93 g/mol
InChI Key: MRVDHJBXDYRKMA-UHFFFAOYSA-N
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Description

2-ACETYLFURAN-3-BORONIC ACID is a boronic acid derivative with the molecular formula C6H7BO4 and a molecular weight of 153.93 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ACETYLFURAN-3-BORONIC ACID typically involves the borylation of furan derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions can be optimized to improve yield and reduce costs. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-ACETYLFURAN-3-BORONIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce various biaryl compounds, while oxidation and reduction reactions can yield different furan derivatives .

Scientific Research Applications

2-ACETYLFURAN-3-BORONIC ACID has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent and in other therapeutic areas.

    Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-ACETYLFURAN-3-BORONIC ACID involves its ability to form stable complexes with various molecular targets. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s reactivity and selectivity are influenced by the electronic and steric properties of the furan ring and the boronic acid group .

Comparison with Similar Compounds

    2-Furanylboronic acid: Similar in structure but lacks the acetyl group.

    (5-Furanyl)boronic acid: Another furan derivative with a boronic acid group at a different position.

    2-Acetylphenylboronic acid: Similar in having both an acetyl and boronic acid group but with a phenyl ring instead of a furan ring.

Uniqueness: 2-ACETYLFURAN-3-BORONIC ACID is unique due to the presence of both an acetyl group and a boronic acid group on a furan ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis and other applications.

Properties

IUPAC Name

(2-acetylfuran-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO4/c1-4(8)6-5(7(9)10)2-3-11-6/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVDHJBXDYRKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(OC=C1)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633907
Record name (2-Acetylfuran-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49777-66-4
Record name (2-Acetylfuran-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dibromofuran (5.00 g) was dissolved in anhydrous diethyl ether (200 mL) and cooled to −70° C., under an atmosphere of nitrogen. n-Butyllithium (2.5M solution in hexanes, 10.2 mL) was added and the resultant mixture was stirred at −70° C. for 50 minutes. A solution of anhydrous N,N-dimethylacetamide (2.3 mL) in diethyl ether (20 mL) was added and the mixture was warmed to −10° C. The solution was re-cooled to −70° C. and n-butyllithium (2.5M solution in hexanes, 11 mL) was added and the resultant mixture stirred at −70° C. for 1 hour. Tri-isopropyl borate (6.2 mL) was added and the reaction mixture was stirred while the temperature rose from −70° C. to 0° C. The mixture was acidified with 4M hydrochloric acid, extracted into ether, dried (MgSO4) and filtered. The filtrate was concentrated to give an oil which was triturated with tert-butyl methyl ether and the solid obtained was collected by filtration and dried under vacuum to give 2-acetyl-furan-3-boronic acid (0.760 g) as a brown solid.
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20 mL
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2.3 mL
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5 g
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200 mL
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10.2 mL
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11 mL
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6.2 mL
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